Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate
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Description
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is an organic compound with the molecular formula C17H18N2O4 . It is also known as ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate .
Molecular Structure Analysis
The molecular structure of this compound involves a carbonyl group (C=O), an ester group (COO), and a methoxyaniline group (CH3OC6H4NH2). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Scientific Research Applications
Synthesis and Analgesic-Antiinflammatory Activities
Ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates have been synthesized and demonstrated superior analgesic and antiinflammatory activities compared to reference drugs like aspirin and ibuprofen. These compounds, resulting from the reaction of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate, show the 1,4-dihydropyridyl ring system as a bioisostere for aryl (heteroaryl) ring present in non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).
Surface-Mediated Transformations on Gold
Ethanol's transformation into carbonyl compounds like acetaldehyde, ethyl acetate, acetic acid, and ketene occurs on Au(111) surfaces, revealing the reactivity of ethoxy and acetate as key intermediates in ethanol oxidation. This process, facilitated by surface oxygen coverage, provides insight into gold-mediated oxidation of alcohols, relevant to heterogeneous catalysis by supported gold nanoparticles (Liu et al., 2009).
Antimicrobial and Antioxidative Derivatives
Newly synthesized thiazolopyrimidine derivatives, created through the Biginelli reaction and subsequent transformations, have shown moderate to good antioxidant and antimicrobial activities. These compounds, obtained via methods including microwave-assisted synthesis, demonstrate the potential for development as pharmaceutical agents (Youssef & Amin, 2012).
Facile Synthesis of Heterocyclic Compounds
The title compound has been utilized in the facile synthesis of various heterocyclic compounds, including pyrrolidine-2-carboxylates and their ring-opening to homoallylic amines. These reactions, demonstrating the versatility of ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate derivatives in synthetic organic chemistry, enable the creation of diverse molecular structures with potential biological activities (Shimizu et al., 2010).
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRULJOZBMKCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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